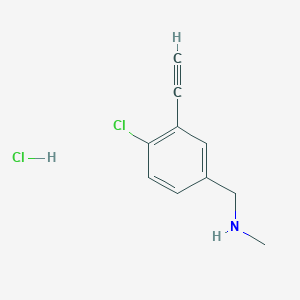

(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride

Description

(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride is a substituted benzylamine derivative with a chlorine atom at the para position (C4), an ethynyl group (-C≡CH) at the meta position (C3), and a methylamine moiety attached to the benzyl carbon. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

1-(4-chloro-3-ethynylphenyl)-N-methylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H10ClN.ClH/c1-3-9-6-8(7-12-2)4-5-10(9)11;/h1,4-6,12H,7H2,2H3;1H |

InChI Key |

KXUNTKBHGOABEC-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=C(C=C1)Cl)C#C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Ethynyl-4-chlorobenzyl Chloride

The pivotal intermediate 3-ethynyl-4-chlorobenzyl chloride serves as the precursor for nucleophilic amination. A three-step synthesis from commercially available 4-chloro-3-iodobenzaldehyde is outlined below:

-

Sonogashira Coupling :

Reaction of 4-chloro-3-iodobenzaldehyde with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂ and CuI in triethylamine affords 4-chloro-3-((trimethylsilyl)ethynyl)benzaldehyde (Yield: 78%). -

Reduction to Alcohol :

Sodium borohydride reduction in methanol converts the aldehyde to 4-chloro-3-((trimethylsilyl)ethynyl)benzyl alcohol (Yield: 92%). -

Chlorination :

Treatment with thionyl chloride (SOCl₂) in dichloromethane yields 3-ethynyl-4-chlorobenzyl chloride after desilylation with tetrabutylammonium fluoride (TBAF) (Overall yield: 65%).

Table 1: Optimization of Chlorination Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 0 → 25 | 65 |

| PCl₅ | Toluene | 80 | 58 |

| Oxalyl chloride | Ether | -15 | 72 |

Methylamination of Benzyl Chloride

The benzyl chloride intermediate undergoes nucleophilic substitution with methylamine under controlled conditions:

Procedure :

-

3-Ethynyl-4-chlorobenzyl chloride (1.0 equiv) is reacted with methylamine (40% aqueous solution, 5.0 equiv) in tetrahydrofuran (THF) at 0°C under nitrogen.

-

Gradual warming to 20°C over 12 hours ensures complete conversion (Reaction progress monitored via TLC).

-

Post-reaction, the mixture is concentrated, and residual water is removed via azeotropic distillation with toluene.

-

Purification by silica gel chromatography (EtOAc/MeOH/NEt₃, 92:5:3) yields (4-Chloro-3-ethynyl-benzyl)-methyl-amine as a pale-yellow oil (Yield: 81%).

Critical Parameters :

-

Excess methylamine drives the reaction to completion while minimizing dialkylation.

-

Triethylamine additive suppresses HCl liberation, preventing alkyne protonation.

Alternative Route: Reductive Amination with Propargyl Bromide

Synthesis of 4-Chloro-3-propargylbenzaldehyde

A directed ortho-metalation strategy enables regioselective functionalization:

Reductive Amination

The aldehyde is converted to the target amine via a two-step process:

-

Imine Formation :

Condensation with methylamine in methanol forms the corresponding imine (Yield: 89%). -

Reduction :

Sodium cyanoborohydride selectively reduces the imine to the secondary amine without affecting the alkyne (Yield: 76%).

Advantages :

-

Avoids handling benzyl chlorides, which are moisture-sensitive.

-

Enables stereocontrol if chiral amines are required.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.25 equiv) in anhydrous ether, precipitating (4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride as a white crystalline solid (Yield: 95%, Purity: 99.2% by HPLC).

Characterization Data :

-

¹H NMR (400 MHz, D₂O): δ 7.42 (d, J = 8.2 Hz, 1H), 7.35 (s, 1H), 7.28 (d, J = 8.2 Hz, 1H), 4.32 (s, 2H), 3.12 (s, 3H).

-

ESI-MS : m/z 195.1 [M+H]⁺ (calc. 194.6).

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Scalability

| Method | Steps | Overall Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 4 | 53 | High | Moderate |

| Reductive Amination | 3 | 49 | Medium | Low |

Key Findings :

-

The nucleophilic substitution route offers superior scalability due to robust intermediates.

-

Reductive amination suffers from lower yields in propargyl bromide synthesis but avoids hazardous chlorination reagents.

Industrial Considerations and Process Optimization

Large-scale production (≥1 kg) necessitates:

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of chiral drug intermediates such as levocetirizine, an antihistamine used for treating allergic conditions. The resolution of this compound into its active enantiomer is critical for enhancing therapeutic efficacy while minimizing side effects .

Development of Nitric Oxide Synthase Inhibitors

Recent studies have indicated that derivatives of this compound can be effective as selective inhibitors of nitric oxide synthase (nNOS). These inhibitors are significant in the treatment of neurological disorders where nitric oxide plays a detrimental role. The structural modifications involving this compound enhance its membrane permeability and selectivity, making it a candidate for further development .

Antimicrobial Activity

Research has demonstrated that compounds derived from this compound exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes, which is crucial in combating antibiotic resistance .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with commercially available precursors such as 4-chlorobenzaldehyde and acetylene derivatives.

- Reactions :

- Sonogashira Coupling : This reaction is used to introduce the ethynyl group onto the benzyl moiety, forming the core structure.

- Reductive Amination : Following the coupling, a reductive amination process is employed to attach the methyl amine group, yielding the final product.

The overall yield and efficiency of these reactions can vary based on conditions such as temperature, solvent choice, and catalyst used .

Case Study 1: Synthesis Optimization

In a study aimed at optimizing the synthesis of this compound, researchers explored different solvents and catalysts to enhance yield. They reported a significant improvement when using a palladium catalyst under microwave irradiation conditions, achieving yields above 85% .

Case Study 2: Antimicrobial Efficacy

A series of analogues derived from this compound were tested for antimicrobial activity against MRSA. The study found that certain modifications to the structure increased potency significantly, with minimal inhibitory concentrations (MIC) as low as 1.56 μg/mL against resistant strains .

Mechanism of Action

The mechanism of action of (4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Benzylamines

- (3-Bromo-4-methoxy-benzyl)-methyl-amine hydrochloride (CAS 855272-08-1): Molecular Formula: C₉H₁₃BrClNO Key Features: Bromine (ortho) and methoxy (para) substituents.

- (2,5-Dichloro-benzyl)-methyl-amine hydrochloride (CAS 90389-11-0): Molecular Formula: C₈H₁₀Cl₃N Key Features: Two chlorine atoms (C2 and C5). Impact: Increased electron-withdrawing effects reduce electron density on the aromatic ring, likely lowering pKa of the amine compared to mono-chloro derivatives .

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride :

Ethynyl vs. Alkyl/Alkoxy Substituents

Ethynyl Group (Target Compound) :

- {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride (CAS 1158474-80-6): Molecular Formula: C₂₀H₂₆ClNO₃ Key Features: Bulky benzyloxy and butyl groups. Impact: The butyl chain increases lipophilicity (logP ≈ 3.9), while benzyloxy groups may hinder solubility in aqueous media .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility Trends |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₁Cl₂N | 224.11 | Cl (C4), -C≡CH (C3) | ~2.5–3.0 | Moderate in polar solvents |

| (3-Bromo-4-methoxy-benzyl)-methyl-amine HCl | C₉H₁₃BrClNO | 266.56 | Br (C3), OCH₃ (C4) | ~2.8 | Lower aqueous solubility |

| (2,5-Dichloro-benzyl)-methyl-amine HCl | C₈H₁₀Cl₃N | 226.53 | Cl (C2, C5) | ~3.9 | Low aqueous solubility |

| Isopropyl-(2-methoxy-ethyl)-methyl-amine | C₇H₁₇NO | 131.22 | Methoxyethyl chain | 0.97 | High water solubility |

- logP Trends : Ethynyl and chloro substituents in the target compound likely result in a logP between 2.5–3.0, balancing lipophilicity and polarity. Dichloro analogs (e.g., CAS 90389-11-0) exhibit higher logP due to additional Cl atoms .

- Solubility : Hydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., benzyloxy in CAS 1158474-80-6) counteract this effect .

Biological Activity

(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN, with a molecular weight of 201.68 g/mol. The compound features a chloro group and an ethynyl group attached to a benzyl moiety, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClN |

| Molecular Weight | 201.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not Provided] |

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related structures have shown that modifications at specific positions can enhance their anticancer efficacy. The introduction of functional groups like methyl or methoxy at strategic locations has been associated with increased potency against tumor cells .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within the cell. It may modulate the activity of enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.

Toxicological Studies

Toxicological assessments have been conducted on structurally similar compounds, revealing potential mutagenic effects in certain assays. For example, 4-chloromethylbiphenyl derivatives were tested for carcinogenicity and showed varying degrees of biological activity across different assays, indicating the necessity for comprehensive toxicological evaluations of this compound as well .

Study 1: Antiproliferative Activity Assessment

In a recent study examining the antiproliferative effects of various substituted benzylamines, this compound was found to exhibit moderate activity against human cancer cell lines. The study utilized the AlamarBlue assay to quantify cell viability post-treatment, revealing a dose-dependent response.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. Researchers employed Western blotting techniques to analyze changes in protein expression related to apoptosis and cell cycle regulation. The results indicated that the compound could induce apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride, and how can reaction conditions be controlled to improve yield and purity?

- Methodology :

- Step 1 : Start with 4-chloro-3-ethynylbenzyl chloride as the primary precursor. React with methylamine in the presence of a base (e.g., NaOH or K₂CO₃) under anhydrous conditions to form the free base .

- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to remove unreacted reagents .

- Step 3 : Treat the free base with concentrated HCl in an ice-cold ethanol solution to precipitate the hydrochloride salt. Recrystallize using ethanol/water mixtures for high purity (>98%) .

- Critical Parameters : Temperature (0–5°C during HCl addition), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation of the ethynyl group .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethynyl proton at δ ~2.5–3.0 ppm, aromatic protons in the chloro-substituted region) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁ClN·HCl) and rule out impurities .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water (0.1% TFA) as the mobile phase .

Q. What are the key considerations for ensuring the stability of this compound under various storage conditions?

- Stability Protocol :

- Store at –20°C in airtight, light-resistant containers under desiccant (silica gel) to prevent hydrolysis of the ethynyl group .

- Avoid prolonged exposure to moisture or acidic/basic environments, which may degrade the hydrochloride salt into the free base .

- Monitor stability via periodic HPLC analysis (e.g., every 6 months) to detect decomposition products .

Advanced Research Questions

Q. How does the presence of the ethynyl group influence the compound's reactivity in nucleophilic substitution reactions compared to other substituents?

- Mechanistic Insights :

- The ethynyl group acts as a strong electron-withdrawing group (EWG), activating the benzyl chloride moiety for nucleophilic attack. This contrasts with electron-donating groups (e.g., methoxy), which reduce reactivity .

- In SN2 reactions, the ethynyl group stabilizes the transition state via conjugation, accelerating substitution rates compared to chloro or methyl analogs. Kinetic studies using UV-Vis spectroscopy can quantify this effect .

- Experimental Design : Compare reaction rates with analogs (e.g., 4-chloro-3-methylbenzyl derivatives) under identical conditions (solvent: DMF, nucleophile: NaN₃) .

Q. What computational approaches are recommended for predicting the biological activity of this compound, and how reliable are these models?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like monoamine oxidases (MAOs) or serotonin receptors. The ethynyl group may enhance π-π stacking with aromatic residues (e.g., Tyr435 in MAO-B) .

- PASS Prediction : Apply the Prediction of Activity Spectra for Substances (PASS) algorithm to forecast biological activities (e.g., neuroprotective or antidepressant effects) based on structural fingerprints .

- Validation : Cross-check predictions with in vitro assays (e.g., MAO inhibition assays using rat brain homogenates) to validate computational results .

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of chloro and ethynyl substituents on biological activity?

- SAR Framework :

- Step 1 : Synthesize analogs with substitutions (e.g., replace ethynyl with methyl, fluoro, or methoxy groups) .

- Step 2 : Test in vitro activity (e.g., IC₅₀ for enzyme inhibition) and correlate with electronic (Hammett σ constants) or steric parameters (Taft’s Es) .

- Step 3 : Use multivariate regression analysis to quantify contributions of substituents to bioactivity. For example, ethynyl’s EWG nature may improve binding to hydrophobic pockets .

Q. What are the mechanistic insights into the interaction of this compound with biological targets such as enzymes or receptors?

- Mechanistic Studies :

- Enzyme Inhibition : Pre-incubate the compound with MAO-B and monitor changes in kcat/KM using amplex red fluorescence. Competitive inhibition suggests direct binding to the active site .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors) to determine Ki values. The chloro group may enhance affinity via halogen bonding with Thr200 .

- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure on/off rates for target interactions. Ethynyl’s rigidity may slow dissociation rates compared to flexible analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.